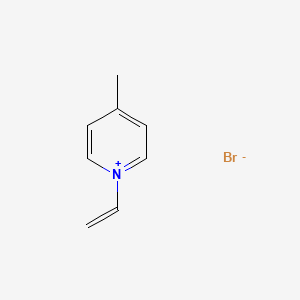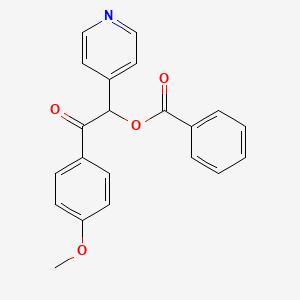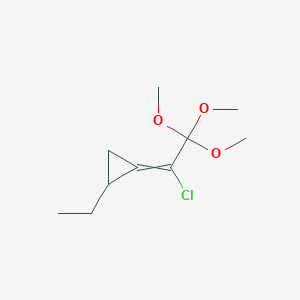
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane is a chemical compound known for its unique structure and properties It belongs to the class of cyclopropane derivatives, which are characterized by a three-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with a chlorinated methoxy compound. The reaction conditions often require the presence of a strong base to facilitate the formation of the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential to monitor the quality of the compound during production.
化学反応の分析
Types of Reactions
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile, such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.
科学的研究の応用
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane: A similar compound with a longer alkyl chain.
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2,3-dimethylcyclopropane: A compound with additional methyl groups on the cyclopropane ring.
Uniqueness
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane is unique due to its specific alkyl chain length and the presence of the chloro and methoxy groups
特性
CAS番号 |
89878-88-6 |
|---|---|
分子式 |
C10H17ClO3 |
分子量 |
220.69 g/mol |
IUPAC名 |
1-(1-chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane |
InChI |
InChI=1S/C10H17ClO3/c1-5-7-6-8(7)9(11)10(12-2,13-3)14-4/h7H,5-6H2,1-4H3 |
InChIキー |
LFQWFYIEDPUOCY-UHFFFAOYSA-N |
正規SMILES |
CCC1CC1=C(C(OC)(OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


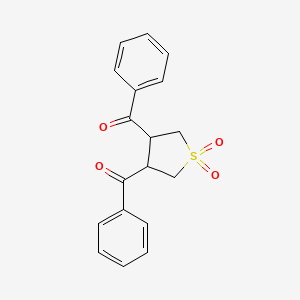
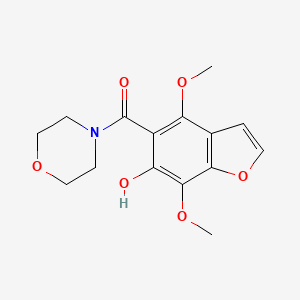
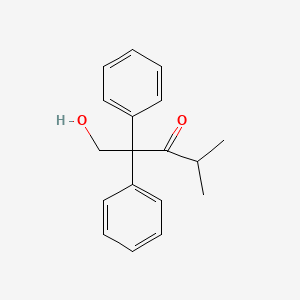
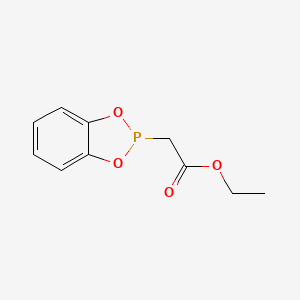
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate](/img/structure/B14392228.png)
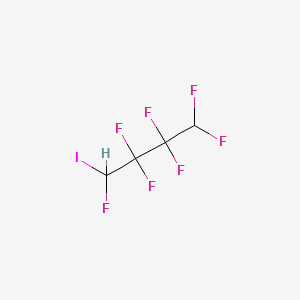
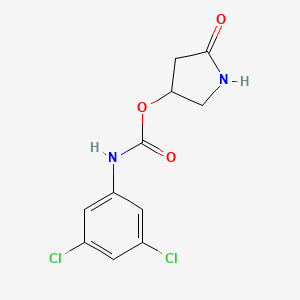
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
![2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14392293.png)
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
